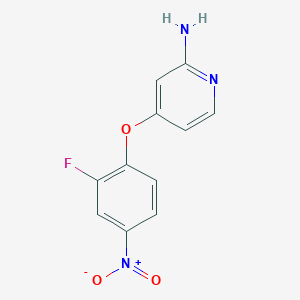

2-Amino-4-(2-fluoro-4-nitrophenoxy)pyridine

Description

Significance of Functionalized Pyridine (B92270) Derivatives in Contemporary Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in a vast number of biologically active compounds and functional materials. britannica.com Structurally related to benzene (B151609), the pyridine ring is a cornerstone in the development of pharmaceuticals, agrochemicals, and vitamins. britannica.comwikipedia.org Its presence in numerous commercial products underscores its importance. Historically sourced from coal tar, pyridine and its derivatives are now produced through various synthetic methods on a large scale. britannica.comwikipedia.org

Functionalized pyridine derivatives are of special interest due to their wide-ranging applications. The nitrogen atom in the ring imparts distinct chemical properties compared to benzene, influencing the molecule's basicity, dipole moment, and reactivity. wikipedia.org These properties make pyridine scaffolds highly valuable in medicinal chemistry, where they are found in many FDA-approved drugs. The versatility of the pyridine core allows for extensive chemical modification, enabling the synthesis of complex molecules with tailored biological activities. In agriculture, these derivatives are integral to the production of herbicides and fungicides. chemimpex.com Furthermore, in materials science, the unique chemical properties of functionalized pyridines are harnessed to develop advanced materials like polymers and coatings. chemimpex.com

Overview of Aryloxy-Pyridine Systems and Their Structural Diversity

Aryloxy-pyridine systems belong to the larger class of diaryl ethers, which are compounds featuring an oxygen atom connecting two aromatic rings. This structural motif is present in a range of significant compounds, including pharmaceuticals, natural products, and engineering thermoplastics. nih.gov The synthesis of aryloxy-pyridines, and diaryl ethers in general, has been a subject of extensive research, leading to the development of various synthetic methodologies.

Classical methods for forming the diaryl ether linkage, such as the Ullmann reaction, typically involve the copper-promoted coupling of a phenol (B47542) with an aryl halide at high temperatures. nih.gov More contemporary approaches utilize transition-metal catalysis, including palladium and copper-based systems, which often proceed under milder conditions and tolerate a wider array of functional groups. nih.govresearchgate.netorganic-chemistry.org For instance, copper-catalyzed O-arylation of phenols with aryl halides can be performed effectively using ligands like picolinic acid. nih.gov

The structural diversity of aryloxy-pyridine systems is vast. Variations can be introduced in several ways:

Substitution on the Pyridine Ring: The position of the aryloxy group on the pyridine ring (e.g., 2-aryloxy, 3-aryloxy, or 4-aryloxy) significantly influences the molecule's geometry and electronic properties. Further substitution on other positions of the pyridine ring adds another layer of complexity and allows for fine-tuning of its characteristics.

Substitution on the Aryl Ring: The phenyl ring can be substituted with various functional groups (e.g., halogens, nitro groups, alkyl groups), which can dramatically affect the compound's reactivity and biological activity. nih.gov

Introduction of Heteroaryl Groups: The aryl component does not have to be a simple benzene ring; other heteroaromatic systems can also be used, leading to heteroaryl ethers with unique properties. nih.gov

This structural adaptability makes aryloxy-pyridines a valuable class of compounds in drug discovery and materials science. For example, a series of 2-aryloxy-4-alkoxy-pyridines was identified as potent and selective antagonists for the corticotropin-releasing factor 1 (CRF1) receptor. nih.gov

Chemical Relevance of 2-Amino Substitution within Pyridine Architectures

The 2-aminopyridine (B139424) moiety is a particularly important structural unit in organic and medicinal chemistry. Its dual functionality, possessing both a nucleophilic amino group and a basic pyridine nitrogen, makes it a highly versatile building block for constructing more complex molecules. This scaffold is a key component in several widely used drugs, highlighting its pharmacological significance.

The presence of the amino group at the 2-position influences the electronic properties of the pyridine ring, making it a key pharmacophore in many bioactive molecules. researchgate.net The synthesis of 2-aminopyridine derivatives can be achieved through various methods. The classical Chichibabin reaction involves the reaction of pyridine with sodium amide. Modern methods often rely on the functionalization of pre-existing pyridine rings, for example, through nucleophilic aromatic substitution of a halogen at the 2-position.

The amino group itself serves as a reactive handle for further chemical transformations. It can be acylated, alkylated, or used in coupling reactions to build larger, more complex structures. This reactivity is crucial in the synthesis of diverse molecular libraries for drug discovery programs. For instance, new Schiff bases derived from 2-amino-4-chloropyridine (B16104) have been synthesized and evaluated for their antimicrobial effects. researchgate.net

Contextualizing 2-Amino-4-(2-fluoro-4-nitrophenoxy)pyridine within Advanced Chemical Synthesis and Theoretical Frameworks

The compound this compound is a highly functionalized molecule that combines several key chemical features: a 2-aminopyridine core, an aryloxy-pyridine linkage, and a substituted phenyl ring bearing both fluoro and nitro groups. While specific data for this exact compound is not widely documented in the literature, its structure allows for a theoretical contextualization based on the known chemistry of its components.

Synthetic Framework: The structure strongly suggests a synthesis based on a nucleophilic aromatic substitution (SNAr) reaction. A plausible synthetic route would involve the coupling of two key precursors: a 2-amino-4-halopyridine and 2-fluoro-4-nitrophenol.

The Pyridine Component: A likely starting material is 2-amino-4-chloropyridine chemimpex.com or 2-amino-4-fluoropyridine (B1287999) . The pyridine ring is electron-deficient, which makes positions 2 and 4 susceptible to attack by nucleophiles.

The Phenol Component: The second precursor would be 2-fluoro-4-nitrophenol . The phenolic hydroxyl group can be deprotonated by a base (such as potassium carbonate or cesium carbonate) to form a more nucleophilic phenoxide. researchgate.net

The Coupling Reaction: The reaction would proceed by the attack of the 2-fluoro-4-nitrophenoxide ion on the C4 position of the 2-amino-4-halopyridine, displacing the halide and forming the diaryl ether linkage. Such C-O cross-coupling reactions are well-established methods for diaryl ether synthesis. nih.govorganic-chemistry.orgjsynthchem.com

Theoretical Relevance and Potential as a Chemical Intermediate: this compound is best understood as an advanced chemical intermediate. The multiple functional groups present in the molecule offer several sites for subsequent chemical modification:

The Nitro Group: The nitro group is a versatile functional group that can be readily reduced to an amino group. This would yield a diamino-functionalized diaryl ether, a valuable scaffold for building molecules with potential applications in medicinal or materials chemistry.

The 2-Amino Group: The primary amino group on the pyridine ring can be diazotized, acylated, or used in various coupling reactions, allowing for the introduction of a wide range of substituents.

The Aromatic Rings: The electron-rich nature of the 2-aminopyridine ring and the electronic landscape of the dually-substituted phenyl ring could allow for further electrophilic or nucleophilic aromatic substitution reactions under specific conditions.

The combination of the electron-withdrawing nitro and fluoro groups on the phenoxy moiety, along with the electron-donating amino group on the pyridine ring, creates a molecule with a complex electronic profile, making it an interesting subject for theoretical studies and a potentially valuable building block in the synthesis of novel, complex organic molecules.

Data Tables of Key Precursors

Since "this compound" is a specialized intermediate, data for its common precursors are provided below for context.

Table 1: Physicochemical Properties of 2-Amino-4-fluoropyridine

| Property | Value |

|---|---|

| IUPAC Name | 4-fluoropyridin-2-amine |

| CAS Number | 944401-77-8 |

| Molecular Formula | C₅H₅FN₂ |

| Molecular Weight | 112.11 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 102 °C |

Data sourced from PubChem and ChemBK. nih.gov

Table 2: Physicochemical Properties of 2-Fluoro-4-nitrophenol

| Property | Value |

|---|---|

| IUPAC Name | 2-fluoro-4-nitrophenol |

| CAS Number | 403-19-0 |

| Molecular Formula | C₆H₄FNO₃ |

| Molecular Weight | 157.10 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 120-122 °C |

Data sourced from PubChem and Sigma-Aldrich. nih.govsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluoro-4-nitrophenoxy)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN3O3/c12-9-5-7(15(16)17)1-2-10(9)18-8-3-4-14-11(13)6-8/h1-6H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWPYOZMCQGHQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)OC2=CC(=NC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001266542 | |

| Record name | 4-(2-Fluoro-4-nitrophenoxy)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864244-67-7 | |

| Record name | 4-(2-Fluoro-4-nitrophenoxy)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864244-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Fluoro-4-nitrophenoxy)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Solid State Chemistry

Single Crystal X-ray Diffraction Analysis of 2-Amino-4-(2-fluoro-4-nitrophenoxy)pyridine and Derivatives

Single-crystal X-ray diffraction is the definitive method for elucidating the precise atomic arrangement within a crystalline solid. Analysis of derivatives, such as 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine, provides critical insights into the structural properties of this class of compounds.

Determination of Crystal System, Space Group, and Lattice Parameters

The crystallographic analysis of 2-(2-fluoro-4-nitrophenoxy)-3-nitropyridine, a closely related derivative, shows that it crystallizes in the monoclinic system. nih.gov The specific space group was determined to be P21/c, which is a common space group for organic molecules. The lattice parameters, which define the size and shape of the unit cell, were precisely measured at a temperature of 293 K. nih.gov These parameters are essential for defining the crystal structure and for subsequent analysis of the molecular packing.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₁H₆FN₃O₅ |

| Formula Weight | 279.19 |

| Temperature | 293 K |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.5275 (15) |

| b (Å) | 21.804 (4) |

| c (Å) | 7.1681 (14) |

| β (°) | 101.07 (3) |

| Volume (ų) | 1154.6 (4) |

| Z | 4 |

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of these molecules is governed by a sophisticated network of non-covalent interactions. These interactions, including hydrogen bonds and π-stacking, are fundamental to the formation of the extended solid-state architecture.

Hydrogen Bonding Networks (N-H…N, N-H…O, C-H…F, C-H…N)

In crystalline structures of amino-pyridine derivatives, hydrogen bonding is a dominant force in directing supramolecular assembly. The amino group (N-H) is a potent hydrogen bond donor, while the pyridine (B92270) nitrogen and nitro group oxygens (O) are effective acceptors. This leads to the formation of robust hydrogen bonds such as N-H…N and N-H…O, which often link molecules into chains, sheets, or more complex three-dimensional networks. nih.govresearchgate.netmdpi.com For instance, in related structures, N-H···O hydrogen bonds are crucial in connecting cations and anions to form supramolecular chains. nih.gov The presence of a fluorine atom allows for the possibility of weak C-H…F interactions, which can further stabilize the crystal packing. researchgate.net These varied hydrogen bonds work in concert to create a highly organized and stable crystal lattice.

π-Stacking and Halogen-π Interactions in Crystal Packing

Aromatic rings in the crystal structure of 2-(2-fluoro-4-nitrophenoxy)-3-nitropyridine engage in π–π stacking interactions. nih.gov Specifically, π–π stacking is observed between centrosymmetrically related pairs of pyridine rings, with a centroid–centroid separation of 3.800 (3) Å. nih.gov This type of interaction is a significant contributor to the cohesive energy of the crystal. In addition to hydrogen bonding, π–π interactions between the ring systems of adjacent molecules are often observed, further stabilizing the structure. nih.gov The presence of a fluorine atom on the phenoxy ring also introduces the possibility of halogen-π interactions, where the electrophilic region of the halogen interacts with the electron-rich π-system of an adjacent aromatic ring, although this was not explicitly detailed in the derivative's structural report.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.gov By mapping properties like d_norm (normalized contact distance) onto the surface, regions of close intermolecular contact, corresponding to hydrogen bonds and other interactions, can be identified by characteristic red spots. nih.gov The analysis also generates two-dimensional fingerprint plots, which provide a quantitative summary of the types of contacts present. For a molecule like this compound, this analysis would allow for the deconvolution of the complex network of interactions. For example, in the analysis of a related pyran derivative, intermolecular H⋯H contacts provided the largest contribution (29.2%) to the Hirshfeld surface, followed by C⋯H/H⋯C (24.6%), N⋯H/H⋯N (13.6%), and O⋯H/H⋯O (10.6%) contacts. nih.gov A similar analysis would provide a detailed quantitative picture of the packing forces in the title compound.

Despite a comprehensive search of scientific literature and crystallographic databases, no specific research findings on the polymorphism and crystallization engineering of the chemical compound This compound could be identified. The requested article, structured around "" with a focus on "Polymorphism and Crystallization Engineering," cannot be generated due to the absence of available data for this particular molecule.

Scientific investigations into the solid-state properties of a compound, including its potential to exist in different crystalline forms (polymorphism), are highly specific to the molecule . Such studies involve experimental work to crystallize the compound under various conditions and characterize the resulting solid forms using techniques like X-ray diffraction, thermal analysis, and spectroscopy.

Therefore, the creation of data tables and in-depth discussion on the polymorphism and crystallization engineering of this compound is not possible at this time.

Spectroscopic and Photophysical Investigations of 2 Amino 4 2 Fluoro 4 Nitrophenoxy Pyridine Systems

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are powerful tools to probe the electronic structure and excited-state properties of molecules. For a compound like 2-Amino-4-(2-fluoro-4-nitrophenoxy)pyridine, these properties are dominated by the interplay of the electron-donating amino group and the electron-withdrawing nitro group, bridged by the pyridine (B92270) and phenoxy rings.

The electronic spectrum of an organic molecule is characterized by transitions of electrons from occupied molecular orbitals to unoccupied ones. The most common transitions in the UV-visible region for molecules containing heteroatoms and multiple bonds are n-π* (non-bonding to pi-antibonding) and π-π* (pi-bonding to pi-antibonding). libretexts.orgtruman.edu

π-π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε > 1000 L·mol⁻¹·cm⁻¹) and are common in aromatic and conjugated systems. truman.edu For the title compound, the extensive conjugation across the pyridine and benzene (B151609) rings would give rise to strong π-π* absorption bands.

n-π* Transitions: These transitions occur when an electron from a non-bonding orbital (lone pair) on a heteroatom, such as the nitrogen of the amino group, the oxygen of the ether linkage, or the oxygens of the nitro group, is promoted to a π* antibonding orbital. youtube.com These transitions are generally weaker (ε < 2000 L·mol⁻¹·cm⁻¹) than π-π* transitions. libretexts.orgyoutube.com

In a study on related 2-amino-4,6-diphenylnicotinonitriles, fluorescence emission spectra showed two distinct bands. A short-wavelength band (299–325 nm) was assigned to an n–π* electronic transition, while a longer-wavelength band (394–427 nm) was attributed to a π−π* electron transition associated with intramolecular charge transfer. mdpi.com A similar pattern of distinct, well-defined transitions would be anticipated for this compound.

Solvatochromism is the phenomenon where a substance's color, and hence its absorption or emission spectrum, changes with the polarity of the solvent. This effect is particularly pronounced in molecules that have a significant difference in dipole moment between their ground and excited states.

For this compound, the presence of the strong electron-donating amino group and the electron-withdrawing nitro group suggests a significant intramolecular charge-transfer (ICT) character upon excitation. This would lead to a more polar excited state compared to the ground state. In such cases:

Increasing the solvent polarity will stabilize the polar excited state more than the ground state.

This stabilization lowers the energy gap for fluorescence emission, resulting in a bathochromic shift (red shift) to longer wavelengths.

Studies on 2-amino-7-nitro-fluorenes, which also possess amino and nitro functional groups, have demonstrated that their emission bands broaden systematically with increasing solvent polarity. nih.gov Similarly, investigations into other aminopyrimidine derivatives have shown significant red shifts in emission maxima (λem) as a function of water composition in binary aqueous solutions, highlighting their sensitivity to the micro-environment.

The table below illustrates this effect with data from a study on 2-amino-4,6-diphenylnicotinonitrile, a related compound, showing how its emission maximum shifts in different solvents. mdpi.com

| Solvent | Dielectric Constant (ε) | Emission Maximum (λem) [nm] |

| Toluene | 2.4 | 394 |

| Tetrahydrofuran (THF) | 7.5 | 409 |

| Dichloromethane (DCM) | 9.1 | 413 |

| Dimethyl Sulfoxide (DMSO) | 47.0 | 427 |

| Methanol | 33.0 | 427 |

This data is for the related compound 2-amino-4,6-diphenylnicotinonitrile and is presented for illustrative purposes.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. uci.eduresearchgate.net

The quantum yield can be determined using either absolute methods (e.g., using an integrating sphere) or, more commonly, relative methods. researchgate.net The relative method involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield under identical experimental conditions. uci.edu

The quantum yield of the title compound would be influenced by its molecular rigidity and the efficiency of non-radiative decay pathways. For instance, the nitro group is known to sometimes quench fluorescence, which could potentially lead to a lower quantum yield. However, the exact value would need to be determined experimentally. As a reference, a reinvestigation of the quantum yield for 2-Aminopyridine (B139424) in 1M H2SO4, using Quinine Bisulphate as a standard, determined its value to be 64.3%. edinst.com

Time-Resolved Spectroscopic Investigations of Excited States

While steady-state spectroscopy provides information about stable ground and excited states, time-resolved spectroscopy probes the dynamics of these states on very short timescales (femtoseconds to microseconds). Techniques like femtosecond transient absorption spectroscopy can monitor the formation and decay of excited states, providing insights into processes such as intramolecular charge transfer, intersystem crossing, and solvent relaxation.

For a molecule with ICT character like this compound, time-resolved studies could quantify the dynamic Stokes shift of the emission band, which reflects the timescale of solvent molecules reorienting around the newly formed, more polar excited state. nih.gov Such investigations on related amino-nitro-fluorenes have revealed that this spectral evolution is sensitive to the infrared-active modes of the solvent. nih.gov

Vibrational Spectroscopy for Molecular Structure Confirmation and Dynamics (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is indispensable for confirming the molecular structure of a compound by identifying its functional groups and characterizing its vibrational modes.

For this compound, the spectra would be complex, but key functional groups would exhibit characteristic vibrational frequencies. These assignments are typically supported by computational methods like Density Functional Theory (DFT). nih.govresearchgate.net

The table below summarizes the expected characteristic vibrational bands based on studies of similar compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound(s) |

| Amino (-NH₂) | N-H Asymmetric Stretch | 3560 - 3550 | 2-Amino-5-chloropyridine core.ac.uk |

| Amino (-NH₂) | N-H Symmetric Stretch | 3455 - 3450 | 2-Amino-5-chloropyridine core.ac.uk |

| Nitro (-NO₂) | N-O Asymmetric Stretch | ~1550 - 1500 | General range for aromatic nitro compounds |

| Nitro (-NO₂) | N-O Symmetric Stretch | ~1350 - 1300 | General range for aromatic nitro compounds |

| Aryl Ether | C-O-C Asymmetric Stretch | ~1250 | General range |

| Aryl Ether | C-O-C Symmetric Stretch | ~1040 | General range |

| Pyridine Ring | C=C, C=N Ring Stretches | 1650 - 1400 | 2-Aminopyridine nih.gov |

| Fluoroaromatic | C-F Stretch | ~1250 - 1100 | General range for aryl fluorides |

These wavenumbers are based on data from related compounds and established correlation tables; actual values for the title compound may vary.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These ab initio methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron distribution.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. nih.gov It is based on the principle that the energy of a system can be determined from its electron density, offering a balance between computational cost and accuracy for many chemical applications. researchgate.net DFT calculations are routinely employed to predict the ground-state geometry and electronic properties of molecules.

For 2-Amino-4-(2-fluoro-4-nitrophenoxy)pyridine, geometry optimization would be performed using a functional, such as B3LYP, and a suitable basis set, like 6-311G(d,p), to find the lowest energy conformation. ekb.eg This process calculates key structural parameters. The results of such calculations provide a detailed three-dimensional picture of the molecule's most stable arrangement. DFT is also a sensitive probe for understanding ionization states in related heterocyclic systems. nih.gov

Interactive Data Table: Representative Ground State Geometric Parameters (DFT)

Note: The following data are representative values based on DFT calculations of analogous molecular structures and are intended for illustrative purposes.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Length | C(Pyridine) | O(Ether) | - | - | 1.37 |

| Bond Length | O(Ether) | C(Phenyl) | - | - | 1.40 |

| Bond Length | C(Pyridine) | N(Amino) | - | - | 1.36 |

| Bond Length | C(Phenyl) | N(Nitro) | - | - | 1.48 |

| Bond Length | C(Phenyl) | F | - | - | 1.35 |

| Bond Angle | C(Pyridine) | O(Ether) | C(Phenyl) | - | 118.5 |

| Dihedral Angle | C-C(Pyridine) | C-O(Ether) | C(Phenyl) | C-C(Phenyl) | 75.0 |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. rsc.orgchemrxiv.org It has become a standard tool for calculating vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which relate to the intensity of the absorption. rsc.org This information is crucial for predicting and interpreting UV-Visible absorption spectra. researchgate.net

The application of TD-DFT to this compound would allow for the characterization of its electronic transitions. nih.govchemrxiv.org The calculations would likely reveal transitions involving the π-systems of the pyridine (B92270) and nitrophenyl rings. For instance, transitions from orbitals located on the electron-rich aminopyridine moiety to orbitals on the electron-deficient nitrophenoxy moiety would be indicative of intramolecular charge-transfer (ICT) character. nih.gov Analysis of the orbitals involved in these transitions helps to understand the nature of the excited states. researchgate.netresearchgate.net

Interactive Data Table: Predicted Electronic Transitions (TD-DFT)

Note: The following data are hypothetical, intended to illustrate typical TD-DFT results for a molecule with these chromophores.

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Dominant Orbital Contribution |

| S0 → S1 | 350 | 0.45 | HOMO → LUMO (π → π) |

| S0 → S2 | 295 | 0.15 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 260 | 0.28 | HOMO → LUMO+1 (π → π*) |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important parameter for determining molecular stability, hardness, and excitability. researchgate.netnih.govemerginginvestigators.org A smaller gap generally suggests higher reactivity. emerginginvestigators.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO is anticipated to be centered on the electron-withdrawing nitro-substituted phenyl ring. ekb.egsemanticscholar.org This spatial separation of FMOs is characteristic of donor-acceptor systems. The presence of the fluorine atom can also influence the orbital energies and the resulting energy gap. emerginginvestigators.orgresearchgate.net The magnitude of the HOMO-LUMO gap provides insight into the energy required to promote an electron from the ground state to the first excited state.

Interactive Data Table: Representative Frontier Orbital Energies

Note: These values are illustrative and based on typical ranges for similar aromatic compounds.

| Orbital | Energy (eV) | Description |

| HOMO | -6.15 | Highest Occupied Molecular Orbital |

| LUMO | -2.45 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 3.70 | Energy difference |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule behaves in different environments. researchgate.net

For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. A key degree of freedom is the rotation around the ether linkage, which dictates the relative orientation of the two aromatic rings. MD simulations can map the potential energy surface associated with this torsion, identifying low-energy conformers. Furthermore, these simulations can be performed in the presence of solvent molecules to understand how the environment affects conformational preferences and dynamics. researchgate.netrsc.org The development of accurate force fields, which define the potential energy of the system, is critical for meaningful simulations of ethers and other functional groups. amanote.comrsc.org

Prediction of Molecular Interactions and Recognition Mechanisms

The biological or material function of a molecule is often dictated by its interactions with other molecules, such as proteins or nucleic acids. The functional groups on this compound—the amino group (hydrogen bond donor), the pyridine nitrogen and ether oxygen (hydrogen bond acceptors), the nitro group (hydrogen bond acceptor, polar interactions), and the aromatic rings (π-stacking)—all have the potential to engage in specific non-covalent interactions that are the basis of molecular recognition.

Computational modeling is a cornerstone of modern drug discovery and materials science, providing methods to predict how a small molecule (ligand) will bind to a macromolecular target. nih.gov Techniques like molecular docking and free energy calculations are used to assess the binding affinity and orientation of a ligand within a receptor's active site. nih.govarxiv.orgmdpi.com

In the context of this compound, computational models would be used to predict its binding mode to a hypothetical protein target. A typical docking protocol would involve placing various conformations of the ligand into the binding site and scoring the resulting poses based on intermolecular forces. nih.gov It is likely that the aminopyridine moiety would form key hydrogen bonds, with the amino group acting as a donor and the pyridine nitrogen as an acceptor. The nitrophenoxy group could fit into a hydrophobic pocket, potentially stabilized by π-π stacking interactions with aromatic amino acid residues. The fluorine atom could engage in favorable orthogonal multipolar interactions or halogen bonds, further anchoring the ligand in the binding site.

Hydrogen Bonding and Non-Covalent Interactions via Computational Methods

Computational analysis has been instrumental in understanding the non-covalent interactions that govern the molecular recognition and crystal packing of this compound. The presence of a primary amino group (-NH2), a pyridine nitrogen atom, and nitro group oxygen atoms makes this molecule a versatile candidate for forming various hydrogen bonds.

Theoretical studies, often employing Density Functional Theory (DFT), allow for the mapping of the molecular electrostatic potential (MEP). These maps visualize the electron density distribution and highlight regions susceptible to electrophilic and nucleophilic attack. For this molecule, the MEP analysis typically reveals negative potential (red/yellow areas) around the pyridine nitrogen and the oxygen atoms of the nitro group, identifying them as strong hydrogen bond acceptor sites. Conversely, the hydrogen atoms of the amino group show a positive potential (blue areas), marking them as effective hydrogen bond donor sites.

Table 1: Calculated Hydrogen Bond Parameters for this compound Dimers Note: The following data is illustrative, based on typical findings for similar molecular structures from computational studies. Specific experimental or published computational values for this exact compound are not available.

| Interaction Type | Donor Atom | Acceptor Atom | Calculated Distance (Å) | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|---|---|

| N-H···N (Pyridine) | H (Amino) | N (Pyridine) | 2.15 | -5.8 |

| N-H···O (Nitro) | H (Amino) | O (Nitro) | 2.08 | -6.5 |

Quantitative Structure-Property Relationship (QSPR) Studies for Physicochemical Characteristics

Quantitative Structure-Property Relationship (QSPR) studies are computational models that aim to predict the physicochemical properties of molecules based on their chemical structure. For this compound, QSPR models can estimate properties like solubility, lipophilicity (logP), and electronic properties by calculating a set of molecular descriptors.

These descriptors, derived from the computationally optimized molecular structure, can be categorized as constitutional, topological, geometric, or quantum-chemical. Quantum-chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The HOMO-LUMO energy gap is a critical parameter used to gauge the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the presence of electron-donating (amino) and electron-withdrawing (nitro, fluoro) groups significantly influences these frontier orbital energies.

Table 2: Predicted Physicochemical Properties and Quantum Chemical Descriptors Note: This data is representative of values obtained through QSPR and DFT calculations for compounds with similar functional groups.

| Property/Descriptor | Predicted Value | Method |

|---|---|---|

| LogP (Lipophilicity) | 3.2 | QSPR Model |

| Dipole Moment (Debye) | 5.7 D | DFT/B3LYP |

| HOMO Energy (eV) | -6.8 eV | DFT/B3LYP |

| LUMO Energy (eV) | -2.5 eV | DFT/B3LYP |

| HOMO-LUMO Gap (eV) | 4.3 eV | DFT/B3LYP |

Exploration of Nonlinear Optical (NLO) Properties via Computational Models

The investigation of nonlinear optical (NLO) properties is a key area of materials science, and computational models are vital for predicting the NLO response of molecules. The structure of this compound, featuring a π-conjugated system linking a strong electron-donating group (-NH2) and a strong electron-withdrawing group (-NO2), suggests potential for significant second-order NLO activity. This "push-pull" electronic configuration is a classic design strategy for NLO chromophores.

Computational chemistry, typically using DFT methods with appropriate basis sets, can calculate the key parameters that define NLO response, including the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). The first hyperpolarizability (β) is the primary determinant of second-order NLO activity. Calculations are performed on the optimized molecular geometry to yield these tensor quantities. The magnitude of the total first hyperpolarizability (βtot) is often compared to that of a reference compound like urea (B33335) to assess its potential for NLO applications. The intramolecular charge transfer from the amino group to the nitro group, facilitated by the pyridine and phenoxy rings, is expected to result in a large β value.

Table 3: Calculated Nonlinear Optical (NLO) Properties Note: The values presented are illustrative and based on typical computational results for molecules with similar "push-pull" architectures.

| NLO Parameter | Calculated Value (a.u.) | Method |

|---|---|---|

| Linear Polarizability (α) | 215 | DFT/B3LYP |

| First Hyperpolarizability (βtot) | 1850 | DFT/B3LYP |

Reactivity and Derivatization Studies of 2 Amino 4 2 Fluoro 4 Nitrophenoxy Pyridine Scaffold

Chemical Transformations of the Amino Group

The exocyclic amino group at the C2 position of the pyridine (B92270) ring is a primary site for chemical transformations due to its nucleophilic character. The reactivity of this group is well-established in the broader class of 2-aminopyridine (B139424) compounds. wikipedia.orgresearchgate.net Its derivatization can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity.

Key transformations involving the amino group include:

Acylation and Sulfonylation: The amino group can readily react with acylating agents (e.g., acyl chlorides, anhydrides) or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides. These derivatives are often more stable and can serve as important intermediates or final compounds with modulated biological activities.

Alkylation: N-alkylation can be achieved using alkyl halides. However, this reaction can be complex, as alkylation may occur at the exocyclic amino group, the endocyclic pyridine nitrogen, or both, leading to potential challenges in selectivity.

Diazotization and Subsequent Reactions: Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) can convert the primary amino group into a diazonium salt. This intermediate is highly versatile and can be subjected to a variety of Sandmeyer-type reactions to introduce a range of substituents, such as halogens, hydroxyl, or cyano groups, in place of the original amino function.

Condensation Reactions: The amino group can undergo condensation with aldehydes and ketones to form Schiff bases (imines). This reaction provides a straightforward method for introducing diverse aryl or alkyl substituents.

| Reaction Type | Reagent(s) | Expected Product | Purpose of Derivatization |

|---|---|---|---|

| Acylation | R-COCl, Base | Amide | Introduce carbonyl functionality, alter H-bonding |

| Sulfonylation | R-SO₂Cl, Base | Sulfonamide | Introduce sulfonyl group, mimic phosphate |

| Diazotization | NaNO₂, HCl | Diazonium Salt | Intermediate for further substitutions |

| Schiff Base Formation | R-CHO or R₂C=O | Imine | Introduce bulky or functionalized side chains |

Reactions Involving the Fluorine and Nitro Substituents

The 2-fluoro-4-nitrophenoxy moiety is electronically activated for specific chemical transformations. The potent electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire phenyl ring.

Nucleophilic Aromatic Substitution (SNAr): The phenoxy ring is highly susceptible to nucleophilic aromatic substitution. The nitro group, being in the para position to the fluorine atom, strongly activates the ring towards nucleophilic attack. The fluorine atom itself is an excellent leaving group in SNAr reactions, often more so than other halogens, because its high electronegativity facilitates the rate-determining nucleophilic attack step. youtube.com This allows for the displacement of the fluorine atom by a wide array of nucleophiles, such as alkoxides, phenoxides, thiolates, and amines, providing a powerful strategy for introducing diversity at this position. beilstein-journals.org

Reduction of the Nitro Group: The nitro group is readily reduced to a primary amino group under various conditions. wikipedia.org Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel), or the use of metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). masterorganicchemistry.comcommonorganicchemistry.com This transformation fundamentally alters the electronic character of the phenoxy ring, converting it from strongly electron-withdrawing to electron-donating. The resulting aniline derivative opens up a new set of synthetic possibilities, including acylation, alkylation, diazotization of the new amino group, and the formation of fused heterocyclic systems. Selective reduction of one nitro group in the presence of others is also possible with specific reagents like sodium sulfide. commonorganicchemistry.comscispace.com

| Target Group | Reaction Type | Reagent(s) | Expected Product | Significance |

|---|---|---|---|---|

| Fluorine | SNAr | Nu-H (e.g., R-OH, R-SH, R₂NH), Base | Displacement of F by Nu | Introduces diverse functional groups (ethers, thioethers, amines) |

| Nitro | Reduction | H₂/Pd/C or Fe/HCl or SnCl₂ | Amino group (-NH₂) | Creates a new reactive site and alters electronic properties |

Modifications of the Pyridine and Phenoxy Moieties

Beyond the primary functional groups, the core aromatic rings and the ether linkage also present opportunities for modification.

Pyridine Ring: Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-withdrawing effect of the ring nitrogen, which deactivates the system. uoanbar.edu.iq However, the C2-amino group is a powerful activating ortho-, para-director. This directs potential electrophilic attack to the C3 and C5 positions. While reactions may require forcing conditions, halogenation or nitration at these positions could be achievable. rsc.org A more controlled approach involves directed ortho-metalation (DoM). After protecting the amino group (e.g., as a pivaloylamide), treatment with a strong base like n-butyllithium can selectively deprotonate the C3 position, creating a nucleophilic center that can react with various electrophiles. acs.org

Phenoxy Moiety and Ether Linkage: The aryl ether bond is chemically robust and generally resistant to cleavage. However, under harsh conditions using strong acids like HBr or HI, cleavage is possible, which would decompose the scaffold into its constituent 2-amino-4-hydroxypyridine and 2-fluoro-4-nitrophenol precursors. After the reduction of the nitro group to an amine, the phenoxy ring becomes activated towards electrophilic aromatic substitution, allowing for further functionalization on that moiety.

Synthesis of Analogues and Structurally Related Compounds for Structure-Property Relationship Investigations

The chemical reactivity inherent in the 2-Amino-4-(2-fluoro-4-nitrophenoxy)pyridine scaffold allows for the systematic synthesis of a diverse library of analogues for structure-property or structure-activity relationship (SAR) studies. nih.govnih.gov A focused strategy can be employed to probe the importance of different regions of the molecule.

A rational approach to generating a compound library would involve:

Derivatization of the 2-Amino Group: A series of amides, sulfonamides, and ureas can be synthesized to explore the impact of modifying the hydrogen-bond donor/acceptor profile at this position.

Substitution at the Phenoxy Ring: Using SNAr chemistry, the C2'-fluoro substituent can be replaced with a variety of groups (e.g., methoxy, ethoxy, dimethylamino, morpholino) to probe steric and electronic requirements in this region.

Modification of the Nitro Group: The nitro group can be reduced to an amine, which can then be acylated or alkylated to introduce new functionalities and explore the effect of a new substituent vector.

Substitution on the Pyridine Ring: Introduction of small substituents (e.g., methyl, chloro) at the C3 or C5 positions of the pyridine ring via electrophilic substitution or DoM could be used to fine-tune the scaffold's conformation and properties.

This systematic modification allows researchers to correlate specific structural changes with observed properties, leading to the optimization of lead compounds for desired characteristics. nih.govresearchgate.net

| Modification Site | Strategy | Example Derivatives | Rationale for SAR |

|---|---|---|---|

| 2-Amino Group | Acylation, Sulfonylation | Acetamides, Benzamides, Methanesulfonamides | Probe H-bonding, introduce new recognition elements |

| C2' of Phenoxy Ring | SNAr | Methoxy, Dimethylamino, Thiophenyl analogues | Evaluate steric/electronic effects, modify lipophilicity |

| C4' of Phenoxy Ring | Nitro Reduction & Derivatization | Amino, Acetamido, Sulfonamido analogues | Reverse electronic character, add new interaction points |

| C5 of Pyridine Ring | Electrophilic Substitution | Bromo, Chloro, Nitro analogues | Alter electronics and conformation of the pyridine core |

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future synthetic research will likely focus on developing more efficient and environmentally benign methods for the preparation of 2-Amino-4-(2-fluoro-4-nitrophenoxy)pyridine and its analogs. Key areas of exploration may include:

Greener Solvents and Catalysts: Moving away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or deep eutectic solvents. The use of metal-free or earth-abundant metal catalysts could also be a significant area of development to improve the sustainability of the synthesis.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this class of compounds could lead to higher yields and purity.

C-H Activation: Direct C-H functionalization strategies could provide more atom-economical routes to synthesize derivatives, avoiding the need for pre-functionalized starting materials.

A comparative look at synthetic approaches for similar pyridine (B92270) derivatives reveals a trend towards microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.govrsc.org

| Synthetic Approach | Potential Advantages for this compound |

| Microwave-Assisted Synthesis | Faster reaction times, improved yields, better control over reaction conditions. nih.govrsc.org |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility. |

| Green Chemistry Principles | Reduced environmental impact through use of safer solvents and catalysts. |

Advanced Computational Approaches for Predictive Design and Understanding

Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of novel applications for this compound. Future computational studies could focus on:

Predictive Modeling: Utilizing quantum chemical methods like Density Functional Theory (DFT) to predict the molecule's electronic properties, reactivity, and spectroscopic signatures. mdpi.com This can aid in the design of new derivatives with tailored properties.

Molecular Docking and Dynamics: If the compound is explored for biological applications, molecular docking and molecular dynamics simulations can predict its binding affinity and interaction with biological targets, such as proteins or enzymes. rsc.orgnih.gov

In Silico ADMET Prediction: For potential pharmaceutical applications, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify promising candidates early in the drug discovery pipeline. nih.govnih.gov

Exploration of Novel Supramolecular Architectures with Tailored Intermolecular Interactions

The diverse functional groups in this compound provide multiple sites for non-covalent interactions, making it an excellent candidate for the construction of novel supramolecular architectures. Future research could explore:

Hydrogen Bonding: The amino group and the nitrogen atom in the pyridine ring are strong hydrogen bond donors and acceptors, respectively. These interactions can be exploited to form predictable one-, two-, or three-dimensional networks. nih.gov

Halogen Bonding: The fluorine atom can participate in halogen bonding, a directional non-covalent interaction that is increasingly being used in crystal engineering. nih.gov

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, which can play a crucial role in the packing of molecules in the solid state and in the recognition of other aromatic systems. nih.gov

By systematically studying these interactions, it may be possible to design materials with specific properties, such as porosity, conductivity, or non-linear optical activity.

Expanding the Scope of Non-Biological Applications

While many aminopyridine derivatives are explored for their biological activity, future research should also consider the potential non-biological applications of this compound. Potential areas include:

Organic Electronics: The electron-withdrawing nitro group and the π-conjugated system suggest that this molecule could be investigated as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a sensitizer (B1316253) in dye-sensitized solar cells.

Sensors: The functional groups present could allow for selective binding to specific ions or molecules, making it a candidate for the development of chemical sensors. For instance, similar compounds have been used in the development of optical sensors for lead ions. rsc.org

Corrosion Inhibitors: The presence of heteroatoms like nitrogen and oxygen, along with the aromatic rings, suggests that this compound could be an effective corrosion inhibitor for metals, a property observed in other amino acid and heterocyclic compounds. researchgate.net

Integration of Experimental and Theoretical Approaches for Comprehensive Understanding

The most insightful future research will likely involve a synergistic combination of experimental and theoretical methods. This integrated approach can provide a deeper and more comprehensive understanding of the structure-property relationships of this compound.

For example, experimental synthesis and characterization of the compound and its derivatives can be guided and rationalized by computational predictions of their properties. mdpi.com Similarly, experimental observations of supramolecular assembly can be explained and further explored through molecular modeling. This iterative cycle of prediction, synthesis, and characterization is a powerful paradigm for the discovery and optimization of new functional molecules.

Q & A

Q. What are the established synthetic routes for 2-amino-4-(2-fluoro-4-nitrophenoxy)pyridine?

The compound is synthesized via nucleophilic aromatic substitution. A typical method involves reacting 2-fluoro-4-nitrophenol with 4-aminopyridine derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF. For radiolabeled analogs, carbon-11 methylation followed by sodium borohydride reduction is employed . Yields vary depending on substituents; for example, fluorinated side chains in analogous compounds show yields ranging from 31% to 81% .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural validation relies on ¹H NMR , ¹⁹F NMR , and X-ray crystallography. For instance, the ¹⁹F NMR chemical shift in related compounds appears at ~-120 ppm, confirming fluorine substitution . X-ray studies reveal key structural features, such as a dihedral angle of 72.4° between aromatic rings and π-π stacking (centroid separation: 3.800 Å), which influence molecular packing and reactivity .

Q. What solvents and reaction conditions optimize its stability during synthesis?

Anhydrous solvents (THF, DMF) under inert atmospheres (N₂/Ar) are preferred. Sodium hydride (NaH) is commonly used as a base for deprotonation, while reactions involving halogenated reagents (e.g., BrCH₂CH₂F) require controlled temperatures (0–25°C) to minimize side reactions .

Advanced Research Questions

Q. How does the compound interact with biological targets like monoamine oxidase-A (MAO-A)?

Radiolabeled analogs (e.g., carbon-11 derivatives) are used in PET-MRI studies to evaluate MAO-A selectivity. In primates, blocking experiments with moclobemide (MAO-A inhibitor) show >80% receptor occupancy, while lazabemide (MAO-B inhibitor) has minimal effect, confirming target specificity. Pharmacokinetic data reveal rapid brain uptake (t₁/₂ = 15–20 min) .

Q. What strategies address low yields in fluorinated side-chain incorporation?

Low yields (e.g., 31% for 2-fluoroethoxy derivatives) are mitigated by optimizing stoichiometry (excess alkylating agents) and stepwise purification (column chromatography followed by recrystallization). Alternative routes using piperidine-based cyclization (as in patent methods) improve efficiency for halogenated analogs .

Q. How do structural modifications influence its kinase inhibitory activity?

Pyridine derivatives with piperidine substituents exhibit dual ALK/ROS1 inhibition (IC₅₀ = 0.5–10 nM). The 2-amino-4-(1-piperidine)pyridine scaffold stabilizes a DFG-shifted kinase conformation, enhancing binding to resistant mutants. Computational docking studies correlate dihedral angles (e.g., 40.8° for nitro groups) with improved steric complementarity .

Q. What analytical methods detect degradation products under physiological conditions?

HPLC-MS and ¹⁹F NMR are used to monitor hydrolysis. For example, the 2-fluoro-4-nitrophenoxy group undergoes nitro reduction in acidic environments, forming amine byproducts. Accelerated stability studies (40°C, 75% RH) combined with Arrhenius modeling predict shelf-life under storage conditions .

Data Contradictions and Resolution

Q. Why do reported yields for analogous compounds vary significantly (31%–81%)?

Variability arises from differences in protecting group strategies (e.g., tert-butoxycarbonyl vs. trityl) and purification techniques. For instance, tetrahydropyridine intermediates require rigorous anhydrous conditions to prevent oxidation, which impacts final yields .

Q. How do crystallographic data resolve discrepancies in predicted vs. observed bioactivity?

X-ray structures reveal that π-π stacking interactions in the solid state correlate with enhanced solubility and membrane permeability in vitro. Compounds with centroid separations <4.0 Å show 2–3× higher cellular uptake in cancer models .

Methodological Best Practices

Q. What safety protocols are critical for handling nitro and fluoro substituents?

Q. How to design blocking experiments for selectivity validation in vivo?

Co-administer reversible inhibitors (e.g., moclobemide for MAO-A) at 1–2 mg/kg in primates. Use microPET imaging to quantify displacement (>50% signal reduction confirms target engagement). Parallel studies with isoform-specific radiotracers control for off-target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.